
4-Cyclobutyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutyl-2-butanone is an organic compound that belongs to the class of cyclic ketones It features a four-membered cyclobutyl ring attached to a butanone moiety
Synthetic Routes and Reaction Conditions:
Oxidation of Cyclobutanol: One of the primary methods to synthesize this compound is through the oxidation of cyclobutanol using strong oxidizing agents such as chromic acid (H₂CrO₄).
Friedel-Crafts Acylation: Another method involves the acylation of cyclobutane with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be scaled up for industrial applications, ensuring proper handling and safety measures are in place.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and hydrocarbons.
Substitution Products: Compounds with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
4-Cyclobutyl-2-butanone has a variety of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: The compound is explored for its potential use in drug development and synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 4-Cyclobutyl-2-butanone exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the strain in the four-membered ring, which makes it a useful intermediate in various chemical reactions . The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Cyclobutanone: A simpler cyclic ketone with a four-membered ring.
Cyclopentanone: A five-membered cyclic ketone.
Cyclohexanone: A six-membered cyclic ketone.
Comparison: 4-Cyclobutyl-2-butanone is unique due to its combination of a cyclobutyl ring and a butanone moiety, which imparts distinct reactivity and properties compared to other cyclic ketones. The strain in the cyclobutyl ring makes it more reactive than larger ring ketones like cyclopentanone and cyclohexanone .
Propiedades
Número CAS |
98602-43-8 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
4-cyclobutylbutan-2-one |
InChI |
InChI=1S/C8H14O/c1-7(9)5-6-8-3-2-4-8/h8H,2-6H2,1H3 |
Clave InChI |
CJQLXYNXAPVUHE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



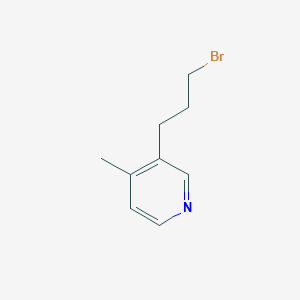
![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
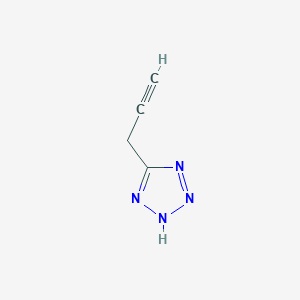
![1-[2-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13592586.png)
![[2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B13592588.png)


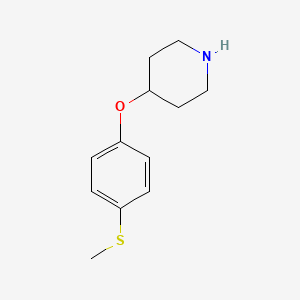


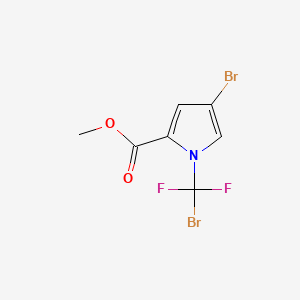
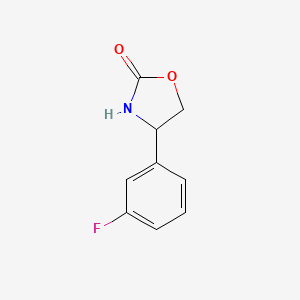
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
